16beta-Hydroxy Norgestrel
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Overview
Description
16beta-Hydroxy Norgestrel is a synthetic steroidal progestin, which is a derivative of norgestrel. It is primarily used in combination with ethinyl estradiol for oral contraception and prevention of pregnancy in women . This compound is composed of a racemic mixture of two stereoisomers, dextronorgestrel and levonorgestrel, with only the levorotary enantiomer (levonorgestrel) being biologically active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16beta-Hydroxy Norgestrel involves multiple steps, starting from the basic steroidal structureThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
16beta-Hydroxy Norgestrel undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the ketone group back to a hydroxyl group.
Substitution: This reaction can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce 16-keto Norgestrel, while reduction can revert it back to the original compound .
Scientific Research Applications
16beta-Hydroxy Norgestrel has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of contraceptive pills and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations
Mechanism of Action
16beta-Hydroxy Norgestrel exerts its effects by binding to the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . This binding inhibits the luteinizing hormone (LH) surge, preventing ovulation and thereby preventing pregnancy .
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: The biologically active enantiomer of norgestrel.
Norethindrone: Another synthetic progestin used in contraceptives.
Ethynodiol diacetate: A progestin with similar uses in contraception.
Uniqueness
16beta-Hydroxy Norgestrel is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 16th position, which influences its biological activity and pharmacokinetics .
Properties
IUPAC Name |
13-ethyl-17-ethynyl-16,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20-10-9-16-15-8-6-14(22)11-13(15)5-7-17(16)18(20)12-19(23)21(20,24)4-2/h2,11,15-19,23-24H,3,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFYDXNDVOJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CC(C2(C#C)O)O)CCC4=CC(=O)CCC34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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